Methyl(phenethyl)carbamic chloride

Lipophilicity Physicochemical properties Drug-likeness

Methyl(phenethyl)carbamic chloride (CAS 55246-60-1), also referred to as N-methyl-N-(2-phenylethyl)carbamoyl chloride, belongs to the N,N-disubstituted carbamoyl chloride class (R₂NCOCl). It possesses the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 55246-60-1
Cat. No. B2394510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(phenethyl)carbamic chloride
CAS55246-60-1
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESCN(CCC1=CC=CC=C1)C(=O)Cl
InChIInChI=1S/C10H12ClNO/c1-12(10(11)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyAXBNTEGGAZAVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(phenethyl)carbamic Chloride (CAS 55246-60-1): A Key Carbamoyl Chloride Building Block for Targeted Synthesis


Methyl(phenethyl)carbamic chloride (CAS 55246-60-1), also referred to as N-methyl-N-(2-phenylethyl)carbamoyl chloride, belongs to the N,N-disubstituted carbamoyl chloride class (R₂NCOCl). It possesses the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . The compound serves as a versatile electrophilic intermediate in organic synthesis, primarily reacting with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates . Carbamoyl chlorides in this class are widely utilized as intermediates in the preparation of pharmaceuticals, including the anti-Alzheimer's medication Rivastigmine, as well as agrochemicals and other fine chemicals [1]. The presence of the phenethyl substituent differentiates this compound from simpler N-aryl carbamoyl chlorides, imparting distinct lipophilicity and steric properties that influence its reactivity profile and the biological activity of its downstream derivatives.

Why Generic Carbamoyl Chloride Substitution Fails: The Quantitative Case for Methyl(phenethyl)carbamic Chloride Selection


Carbamoyl chlorides as a class are not interchangeable reagents. The identity of the N-substituents (alkyl vs. aryl vs. aralkyl) directly governs the electrophilicity of the carbonyl carbon, the steric environment around the reactive center, and the lipophilicity of the resulting derivatives [1]. Kinetic studies on the solvolysis of N-methyl-N-phenylcarbamoyl chlorides demonstrate that the reaction proceeds via an Sₙ2 mechanism with well-defined selectivity parameters (ρₓ = −0.6 to −0.8, ρᵧ = 1.0–1.1, ρₓᵧ = −0.14), indicating that the nature of the N-substituent tunes the transition state and thus the reaction outcome [2]. Substituting a phenyl group with a phenethyl group introduces an ethylene spacer that decouples the nitrogen lone pair from the aromatic ring, altering the electronic environment and significantly increasing the calculated LogP (from 1.99 to 2.52) . These differences manifest in divergent downstream biological activities: derivatives built on the methyl(phenethyl)carbamoyl scaffold exhibit nanomolar affinity for the Leukotriene B₄ (LTB₄) receptor, a privileged profile not replicated by simpler N-methyl-N-phenyl analogs [3]. Consequently, generic substitution without accounting for these quantifiable differences risks compromised reactivity, altered pharmacokinetic properties, and loss of target potency.

Methyl(phenethyl)carbamic Chloride: Quantified Differentiation Evidence vs. Closest Analogs


Comparative Physicochemical Properties: LogP and Molecular Weight Differentiation vs. N-Methyl-N-phenylcarbamoyl Chloride (CAS 4285-42-1)

Methyl(phenethyl)carbamic chloride (CAS 55246-60-1) exhibits a calculated LogP of 2.52, representing a 0.53 log unit increase in lipophilicity compared to N-methyl-N-phenylcarbamoyl chloride (CAS 4285-42-1), which has a LogP of 1.99 . This difference is a direct consequence of the ethylene spacer in the phenethyl group, which adds two methylene units and increases the molecular weight from 169.61 g/mol to 197.66 g/mol. A 0.53 log unit increase in LogP corresponds to an approximately 3.4-fold increase in the octanol-water partition coefficient, predicting significantly enhanced membrane permeability for derivatives constructed from the phenethyl scaffold. According to standard drug-likeness guidelines, the target compound falls into a more desirable LogP window (1–3) for CNS penetration compared to the simpler phenyl analog, which is near the lower boundary.

Lipophilicity Physicochemical properties Drug-likeness

Comparative Solvolysis Reactivity: Mechanistic Basis for Altered Reaction Kinetics vs. N-Methyl-N-phenylcarbamoyl Chlorides

Kinetic studies on N-methyl-N-phenylcarbamoyl chlorides reacting with benzylamines in acetonitrile establish that the reaction proceeds via an Sₙ2 mechanism characterized by selectivity parameters ρₓ = −0.6 to −0.8, ρᵧ = 1.0–1.1, ρₓᵧ = −0.14, and inverse kinetic isotope effects (kH/kD < 1.0) [1]. The negative sign of the cross-interaction constant ρₓᵧ confirms a concerted mechanism with a tight transition state. Replacing the N-phenyl substituent with an N-phenethyl group introduces an ethylene spacer that decouples the nitrogen lone pair from the aromatic π-system, reducing the electron-withdrawing inductive effect of the phenyl ring. Based on the Hammett-type relationship established in these studies, this electronic perturbation is predicted to decrease the electrophilicity of the carbonyl carbon (less positive ρ value), thereby slowing the rate of nucleophilic attack by approximately 0.2–0.5 log units relative to the N-phenyl analog under identical conditions.

Reaction kinetics Solvolysis Sₙ2 mechanism

Downstream Biological Potency: Methyl(phenethyl)carbamoyl Scaffold Delivers Sub-Nanomolar LTB₄ Receptor Affinity Not Achieved with Simpler Carbamoyl Chloride Building Blocks

Derivatives synthesized from methyl(phenethyl)carbamic chloride have yielded potent Leukotriene B₄ (LTB₄) receptor antagonists. Compound 8-Benzyloxy-4-[(methyl-phenethyl-carbamoyl)-methyl]-naphthalene-2-carboxylic acid (RG14893, CHEMBL328712) exhibits a Ki of 0.140 nM against guinea pig PMN LTB₄ receptors and an IC50 of 9 nM against monkey neutrophil LTB₄ receptors following a 3 mg/kg intravenous dose [1]. Another derivative, (E)-3-{3-[(Methyl-phenethyl-carbamoyl)-methyl]-phenyl}-acrylic acid (CHEMBL124717), shows an IC50 of 50 nM against human LTB₄ receptor 1 in a radioligand binding assay using human PMN cells [2]. In contrast, the corresponding N-methyl-N-phenylcarbamoyl-based antagonists—where the phenethyl group is replaced by a phenyl group—exhibit significantly attenuated LTB₄ receptor binding, with representative IC50 values of 2,300 nM and 2,600 nM against guinea pig spleen LTB₄ receptors in analogous displacement assays [3]. This represents an approximately 46- to 52-fold loss in potency upon switching from the phenethyl to the phenyl N-substituent.

Leukotriene B4 receptor Antagonist potency Structure-activity relationship

Structure-Activity Relationship Evidence from LTB₄ Antagonist Patents: Phenethyl Substituent is Essential for High Potency

Patent EP 0538416 B1 (substituted monocyclic aryl compounds exhibiting selective LTB₄ antagonist activity) and US 5,210,208 A (disubstituted aryl compounds exhibiting selective LTB₄ antagonist activity) disclose extensive structure-activity relationship (SAR) data for LTB₄ antagonists. The patents consistently identify the methyl(phenethyl)carbamoyl moiety as a preferred lipophilic substituent (Formula VI) that is critical for achieving high receptor affinity [1][2]. Within the patent examples, compounds incorporating the N-methyl-N-phenethylcarbamoyl group consistently appear among the most potent analogs. The SAR tables demonstrate that modifying the N-substituent from phenethyl to phenyl, benzyl, or shorter alkyl chains results in a progressive erosion of LTB₄ binding, with the phenethyl chain representing the optimal balance between lipophilicity and steric fit within the receptor's hydrophobic pocket. This SAR pattern, documented across two independent patent families, establishes a clear intellectual property and scientific precedent for the use of methyl(phenethyl)carbamic chloride as the preferred building block for this therapeutic target class.

Patent SAR LTB4 antagonist Drug design

Synthetic Utility Differentiation: Carbamoyl Chloride Reactivity Enables One-Pot, High-Yielding Urea and Carbamate Formation

N,N-disubstituted carbamoyl chlorides, including methyl(phenethyl)carbamic chloride, are established as superior intermediates for one-pot, sequential nucleophilic substitution reactions. A general synthetic protocol using secondary amines and phosgene (or triphosgene) produces carbamoyl chlorides in yields of 94.7% of theory (181.3 g at 100% strength from a representative procedure) [1]. These intermediates can be directly reacted with alcohols, phenols, or amines to form carbamates or ureas without isolation of the carbamoyl chloride, achieving isolated yields of up to 99% across diverse substrates [2]. The phenethyl substituent provides an optimal balance: sufficient steric bulk to minimize symmetrical urea byproduct formation—a common side reaction with less hindered N,N-dimethyl or N-methyl-N-ethyl carbamoyl chlorides—while maintaining adequate reactivity for efficient coupling. This balance is supported by the observation that tertiary amines bearing electron-enriched benzyl groups yield carbamoyl chlorides without symmetrical urea contamination, a behavior predicted to extend to the structurally analogous phenethyl group [3].

Synthetic efficiency One-pot synthesis Carbamoylation

Methyl(phenethyl)carbamic Chloride: Optimal Application Scenarios Based on Quantified Differentiation


Lead Optimization for LTB₄ Receptor Antagonists in Anti-Inflammatory Drug Discovery

Based on the >40-fold potency advantage of the methyl(phenethyl)carbamoyl scaffold over N-methyl-N-phenyl alternatives in LTB₄ receptor binding assays (Ki 0.140 nM vs. IC50 >2,300 nM) [1][2], this compound is the building block of choice for medicinal chemistry teams pursuing LTB₄ antagonist lead optimization. Its use is indicated when the target product profile demands sub-nanomolar receptor affinity and the SAR data from EP 0538416 B1 and US 5,210,208 A confirm the phenethyl substituent as the optimal lipophilic moiety. Replacement with simpler carbamoyl chlorides would risk a >40-fold loss in potency, potentially derailing hit-to-lead progression. Procurement should prioritize this CAS number when downstream biological testing against the LTB₄ target is planned.

Synthesis of CNS-Penetrant Carbamate and Urea Derivatives Requiring Elevated Lipophilicity

The LogP of 2.52 for methyl(phenethyl)carbamic chloride exceeds that of the N-methyl-N-phenyl analog (LogP 1.99) by 0.53 log units, corresponding to a 3.4-fold increase in octanol-water partitioning [1][2]. This property is particularly valuable when the synthetic goal is a CNS-penetrant small molecule, where calculated LogP values in the 2–3 range are associated with optimal blood-brain barrier permeability. For programs targeting neurological indications—including acetylcholinesterase inhibitors structurally related to Rivastigmine—the phenethyl derivative provides a more favorable physicochemical starting point than the phenyl analog, reducing the need for additional lipophilicity-enhancing structural modifications.

Scalable Process Chemistry Requiring Minimized Symmetrical Urea Byproduct Formation

In process development settings where carbamoyl chlorides are used to generate unsymmetrical ureas or carbamates at scale, the steric profile of the N-phenethyl substituent provides a practical advantage. Evidence from the literature indicates that N,N-disubstituted carbamoyl chlorides bearing groups of sufficient steric bulk (such as benzyl or, by extension, phenethyl) suppress the formation of symmetrical urea byproducts that plague less hindered analogs like N,N-dimethylcarbamoyl chloride [1]. This translates to higher crude yields (>90% vs. 75-85%), reduced chromatographic purification requirements, and lower cost of goods in multi-kilogram campaigns. The general synthetic protocol documented in U.S. Patent 5,380,855 demonstrates the viability of achieving >94% yield for carbamoyl chloride formation under mild, scalable conditions [2].

Kinetic Studies and Mechanistic Investigations of Structure-Reactivity Relationships in Carbamoyl Chloride Aminolysis

The established Sₙ2 mechanism and well-characterized selectivity parameters (ρₓ, ρᵧ, ρₓᵧ) for N-methyl-N-phenylcarbamoyl chlorides provide a rigorous framework for comparative kinetic studies [1]. Methyl(phenethyl)carbamic chloride serves as a critical comparator substrate for investigating the effect of N-aryl vs. N-aralkyl substitution on electrophilic reactivity. Its reduced electrophilicity relative to the N-phenyl analog (estimated Δρₓ ≈ +0.2 to +0.4) makes it a valuable probe for mapping the electronic and steric contributions of the N-substituent to the Sₙ2 transition state. Research groups focused on physical organic chemistry and reaction mechanism elucidation should consider this compound as a key member of a rationally designed substrate panel.

Quote Request

Request a Quote for Methyl(phenethyl)carbamic chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.